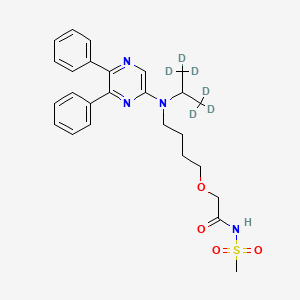

Selexipag-d6

Description

BenchChem offers high-quality Selexipag-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Selexipag-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H32N4O4S |

|---|---|

Molecular Weight |

502.7 g/mol |

IUPAC Name |

2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]-N-methylsulfonylacetamide |

InChI |

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i1D3,2D3 |

InChI Key |

QXWZQTURMXZVHJ-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Selexipag-d6 as an Internal Standard: A Technical Guide to its Mechanism and Application in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of selexipag-d6 as an internal standard in the bioanalysis of selexipag, a potent prostacyclin receptor agonist. The document will delve into the mechanism of action of selexipag, the principles of isotopic labeling in quantitative analysis, and provide detailed experimental protocols for its application.

The Core Science: Selexipag's Mechanism of Action

Selexipag is a selective, non-prostanoid prostacyclin (IP) receptor agonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its therapeutic effects are mediated through the activation of the prostacyclin signaling pathway. Selexipag itself is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, ACT-333679, which is approximately 37 times more potent than the parent compound.

Upon binding to the IP receptor on the surface of pulmonary arterial smooth muscle cells, selexipag and its active metabolite initiate a cascade of intracellular events. This activation stimulates the Gs alpha subunit of the G-protein coupled receptor, which in turn activates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). This signaling cascade culminates in vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation, all of which contribute to the therapeutic effects in PAH.[3]

The Role of Selexipag-d6 as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a complex biological matrix. A stable isotope-labeled internal standard, such as selexipag-d6, is considered the gold standard.

Selexipag-d6 is a deuterated form of selexipag, where six hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass, but with nearly identical physicochemical properties to selexipag. This is advantageous because it behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus compensating for variations in these steps. The mass spectrometer can differentiate between selexipag and selexipag-d6 based on their mass-to-charge ratios (m/z), allowing for accurate quantification by calculating the ratio of the analyte's response to the internal standard's response.

Experimental Protocol: Quantification of Selexipag in Human Plasma

This section provides a detailed methodology for the quantification of selexipag in human plasma using selexipag-d6 as an internal standard with LC-MS/MS.

Materials and Reagents

-

Selexipag reference standard

-

Selexipag-d6 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (with K2EDTA as anticoagulant)

-

Deionized water

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the selexipag-d6 internal standard working solution (e.g., 500 ng/mL in 60% methanol).

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.[4]

-

Vortex the mixture for 5 minutes.

-

Centrifuge the samples at 5000 rpm for 10 minutes at 4°C.[4]

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase | Methanol : 5mM Ammonium Acetate (75:25, v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Selexipag) | m/z 497.1 → 455.2 |

| MRM Transition (Selexipag-d6) | m/z 503.7 → 344.2[5] |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 200 ms |

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from the validation of a bioanalytical method for selexipag using a deuterated internal standard.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Linearity Range | 0.100 - 50.869 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL[4] |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.104 | < 20 | 80 - 120 | < 20 | 80 - 120 |

| Low QC (LQC) | ~0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium QC (MQC) | ~25 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC (HQC) | ~40 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Note: Specific values for precision and accuracy can be found in the cited literature, and generally fall within the acceptable limits of ±15% (±20% for LLOQ).[4]

Table 3: Recovery and Matrix Effect

| Analyte | Quality Control Sample | Mean Recovery (%) | Matrix Effect (%) |

| Selexipag | Low QC | 91.32[4] | 94.98 - 99.67[6] |

| Selexipag | Medium QC | 96.32[4] | 94.98 - 99.67[6] |

| Selexipag | High QC | 97.25[4] | 94.98 - 99.67[6] |

Experimental Workflow

The following diagram illustrates the logical workflow for the bioanalytical quantification of selexipag using selexipag-d6 as an internal standard.

Conclusion

The use of selexipag-d6 as an internal standard in LC-MS/MS bioanalysis provides a robust and reliable method for the accurate quantification of selexipag in biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, ensures that it effectively compensates for analytical variability. The detailed experimental protocol and validation data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important therapeutic agent.

References

- 1. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. annalsofrscb.ro [annalsofrscb.ro]

- 5. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Isotopic Labeling of Selexipag: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Selexipag, a selective prostacyclin receptor agonist, for use in pharmaceutical research and development. The strategic incorporation of isotopes such as carbon-14 (¹⁴C), tritium (³H), and stable isotopes like deuterium (D) and carbon-13 (¹³C) is crucial for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of Selexipag, thereby supporting its clinical development and regulatory submission.

Introduction to Isotopic Labeling in Drug Development

Isotopic labeling is a powerful technique used to trace the fate of a drug molecule within a biological system. By replacing one or more atoms of the drug with their corresponding isotopes, researchers can differentiate the drug and its metabolites from endogenous compounds. Radiolabeling, particularly with ¹⁴C, is the gold standard for quantitative mass balance studies, ensuring that all drug-related material is accounted for. Stable isotope labeling is invaluable for mechanistic studies and as internal standards in bioanalytical assays.

Isotopic Labeling of Selexipag

The synthesis of isotopically labeled Selexipag is a critical step for conducting definitive ADME and pharmacokinetic studies. Both radiolabeled and stable-isotope labeled versions have been developed and utilized.

Radiolabeling with Carbon-14

Carbon-14 is the preferred isotope for human ADME studies due to its long half-life and the ability to incorporate it into metabolically stable positions of the molecule. [¹⁴C]Selexipag has been used in preclinical studies in rats and dogs, as well as in human mass balance studies, to investigate its metabolic fate.[1][2][3]

Hypothetical Synthesis of [¹⁴C]Selexipag:

While the precise, proprietary synthesis of [¹⁴C]Selexipag is not publicly available, a plausible synthetic route would involve the introduction of a ¹⁴C-labeled precursor at a late stage to maximize radiochemical yield and specific activity. Based on known synthetic routes for Selexipag, a potential strategy would be to label the acetamide moiety.[4][5][6]

Proposed Experimental Protocol:

-

Preparation of [1,2-¹⁴C]bromoacetyl bromide: This key radiolabeled synthon can be prepared from commercially available [1,2-¹⁴C]acetic acid.

-

Reaction with methanesulfonamide: [1,2-¹⁴C]bromoacetyl bromide is reacted with methanesulfonamide to yield [¹⁴C]-2-bromo-N-(methylsulfonyl)acetamide.

-

Alkylation of the butanol intermediate: The final step involves the alkylation of 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol with [¹⁴C]-2-bromo-N-(methylsulfonyl)acetamide in the presence of a suitable base to yield [¹⁴C]Selexipag.

-

Purification: The crude [¹⁴C]Selexipag is purified using preparative high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.

-

Characterization: The final product is characterized by HPLC for radiochemical purity, mass spectrometry to confirm its identity, and liquid scintillation counting to determine its specific activity.

Stable Isotope Labeling

Deuterium-labeled Selexipag, such as Selexipag-D6, is primarily used as an internal standard for the quantitative bioanalysis of Selexipag and its metabolites by liquid chromatography-mass spectrometry (LC-MS/MS).[7] The use of a stable isotope-labeled internal standard corrects for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the assay.

General Protocol for the Preparation of Deuterium-Labeled Compounds:

The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated reagents or through H-D exchange reactions catalyzed by metals like palladium.[8][9] For Selexipag, a deuterated isopropyl group could be introduced using deuterated isopropanol or isopropylamine during the synthesis of the 4-(isopropylamino)-1-butanol intermediate.

Preclinical and Clinical Studies with Isotopically Labeled Selexipag

Mass Balance and Excretion Studies

Human ADME studies are typically conducted using a single oral dose of [¹⁴C]Selexipag administered to healthy male subjects.[10][11][12] These studies are essential for determining the mass balance and routes of excretion of the drug.

Quantitative Data from a Human Mass Balance Study:

| Parameter | Result | Reference |

| Route of Administration | Oral | [13] |

| Total Radioactivity Recovery | >90% | [3] |

| Primary Route of Excretion | Feces | [3] |

| Radioactivity in Feces | ~93% of administered dose | [3] |

| Radioactivity in Urine | ~12% of administered dose | [3] |

Pharmacokinetics

Pharmacokinetic studies with [¹⁴C]Selexipag have been conducted in various species to understand the absorption, distribution, and elimination of the parent drug and its active metabolite, ACT-333679.

Comparative Pharmacokinetic Parameters of Selexipag and ACT-333679:

| Species | Compound | Tmax (h) | t½ (h) | Reference |

| Human | Selexipag | 1-2.5 | 0.8-2.5 | [13][14] |

| ACT-333679 | 3-4 | 6.2-13.5 | [13][14] | |

| Rat | Selexipag | Not reported (rapid metabolism) | Not reported | [1][3] |

| ACT-333679 | Not reported | Not reported | [1] | |

| Dog | Selexipag | Not reported | Not reported | [3] |

| ACT-333679 | Not reported | Not reported | [3] |

Note: Detailed pharmacokinetic parameters from radiolabeled studies in animals are not always published in full. The data for humans is more readily available from clinical trial summaries.

Metabolism of Selexipag

In vitro and in vivo studies using isotopically labeled Selexipag have been instrumental in elucidating its metabolic pathways.

In Vitro Metabolism

In vitro studies using human liver microsomes are conducted to identify the enzymes responsible for the metabolism of Selexipag.[15][16][17][18][19]

Experimental Protocol for In Vitro Metabolism in Human Liver Microsomes:

-

Incubation: [¹⁴C]Selexipag (typically 1 µM) is incubated with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

-

Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The samples are analyzed by HPLC with radiochemical detection and LC-MS/MS to identify and quantify the parent compound and its metabolites.

In Vivo Metabolic Pathways

The primary metabolic pathway of Selexipag is hydrolysis of the acylsulfonamide to its pharmacologically active metabolite, ACT-333679. This is followed by oxidative metabolism, primarily mediated by CYP3A4 and CYP2C8, leading to hydroxylated and dealkylated products. The active metabolite also undergoes glucuronidation via UGT1A3 and UGT2B7.[2]

Visualizations

Signaling Pathway of Selexipag

Caption: Signaling pathway of Selexipag and its active metabolite.

Experimental Workflow for a Human ADME Study

Caption: Workflow for a human ADME study with [¹⁴C]Selexipag.

Logical Relationship of Selexipag Metabolism

Caption: Metabolic pathways of Selexipag.

Conclusion

The isotopic labeling of Selexipag is a cornerstone of its preclinical and clinical development, providing essential data on its ADME and pharmacokinetic properties. While the specific synthetic protocols for labeled Selexipag are often proprietary, this guide outlines the fundamental principles, methodologies, and data generated from such studies. The use of both radiolabeled and stable isotope-labeled Selexipag has enabled a comprehensive understanding of its disposition, which is critical for its safe and effective use in patients with pulmonary arterial hypertension.

References

- 1. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ir.vignan.ac.in [ir.vignan.ac.in]

- 3. Pharmacokinetics of the selective prostacyclin receptor agonist selexipag in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2017029594A1 - Processes for preparation of selexipag and its amorphous form - Google Patents [patents.google.com]

- 5. medkoo.com [medkoo.com]

- 6. CN106008364A - Preparation method of selexipag - Google Patents [patents.google.com]

- 7. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]

- 8. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and characterization of deuterium-labeled glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. qps.com [qps.com]

- 11. sgs.com [sgs.com]

- 12. certara.com [certara.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Drug Metabolism Using Liver Microsomes [hero.epa.gov]

- 19. mdpi.com [mdpi.com]

Commercial Suppliers of Selexipag-d6 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of Selexipag-d6, a deuterated internal standard crucial for the accurate quantification of Selexipag in various research applications. This document outlines key technical data, experimental methodologies, and the relevant biological pathways to support your research and development needs.

Introduction to Selexipag and its Deuterated Analog

Selexipag is a potent, orally available selective prostacyclin (IP) receptor agonist used in the treatment of pulmonary arterial hypertension (PAH).[1] For researchers investigating the pharmacokinetics, metabolism, and efficacy of Selexipag, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Selexipag-d6, in which six hydrogen atoms are replaced with deuterium, serves as an ideal internal standard due to its similar physicochemical properties to the unlabeled drug, while being distinguishable by its mass.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer Selexipag-d6 for research purposes. The following table summarizes the available quantitative data for Selexipag-d6 from various suppliers. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) from the respective supplier for the most accurate and up-to-date batch-specific information, including purity and isotopic enrichment.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| Cayman Chemical | NS 304-d6 (Selexipag-d6) | 43918 | 1265295-92-8 | C₂₆H₂₆D₆N₄O₄S | 502.7 | ≥99% deuterated forms (d1-d6)[2] |

| MedChemExpress | Selexipag-d6 | HY-14870S3 | 1265295-92-8 | C₂₆H₂₆D₆N₄O₄S | 502.66 | Not specified on website[3][4][5] |

| Daicel Pharma | Selexipag – D6 | DCTI-A-070 | 1265295-92-8 | C₂₆H₂₆D₆N₄O₄S | 502.66 | CoA available upon request[1] |

| Clearsynth | Selexipag-d6 | CS-O-15167 | 1265295-92-8 | C₂₆H₂₆D₆N₄O₄S | 502.7 | CoA available upon request[6] |

| Simson Pharma | Selexipag-D6 | S930021 | 1265295-92-8 | C₂₆H₂₆D₆N₄O₄S | 502.66 | CoA available upon request[7][8] |

Selexipag Signaling Pathway

Selexipag is a prodrug that is hydrolyzed in the body to its active metabolite, ACT-333679. This active metabolite is a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Activation of the IP receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), leading to vasodilation and inhibition of smooth muscle cell proliferation, key therapeutic effects in the management of pulmonary arterial hypertension.

Caption: Selexipag Signaling Pathway.

Experimental Protocol: Quantification of Selexipag in Plasma using LC-MS/MS with Selexipag-d6 Internal Standard

This section provides a detailed methodology for the quantification of Selexipag in a biological matrix (e.g., rat or human plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Selexipag-d6 as an internal standard. This protocol is based on established methods in the scientific literature and serves as a comprehensive guide.[9][10][11][12][13][14]

Materials and Reagents

-

Selexipag analytical standard

-

Selexipag-d6 internal standard

-

Blank plasma (rat or human)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (ultrapure or LC-MS grade)

-

Microcentrifuge tubes

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions

-

Selexipag Stock Solution (1 mg/mL): Accurately weigh and dissolve Selexipag in methanol.

-

Selexipag-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Selexipag-d6 in methanol.

-

Selexipag Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

-

Selexipag-d6 Working Solution (e.g., 100 ng/mL): Dilute the Selexipag-d6 stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 10 µL of the Selexipag-d6 internal standard working solution to each tube (except for the blank matrix).

-

Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or HPLC vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System:

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS System:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Selexipag: m/z 497.2 → 302.1 (example transition, should be optimized).[10]

-

Selexipag-d6: m/z 503.2 → 308.1 (example transition, should be optimized to reflect the deuteration).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Selexipag and Selexipag-d6 to achieve maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both Selexipag and Selexipag-d6.

-

Calculate the peak area ratio (Selexipag / Selexipag-d6).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Selexipag in unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a typical pharmacokinetic study using Selexipag-d6 as an internal standard.

Caption: LC-MS/MS Experimental Workflow.

Conclusion

This technical guide provides a foundational resource for researchers utilizing Selexipag-d6 in their studies. By offering a consolidated view of commercial suppliers, key technical specifications, the underlying biological pathway, and a detailed experimental protocol, this document aims to facilitate the accurate and efficient quantification of Selexipag in a research setting. For optimal results, it is imperative to obtain batch-specific information from the chosen supplier and to thoroughly validate the analytical method within your laboratory's specific conditions.

References

- 1. Selexipag Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CheMondis Marketplace [chemondis.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Selexipag-D6 | CAS No- 1265295-92-8 | Simson Pharma Limited [simsonpharma.com]

- 8. Selexipag | Simson Pharma Limited [simsonpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ir.vignan.ac.in [ir.vignan.ac.in]

- 12. Related substances method development and validation of an LCMS/MS method for quantification of selexipag and its related impurities in rat plasma and its application to pharmacokinetic studies - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. annalsofrscb.ro [annalsofrscb.ro]

Understanding the Mass Shift of Selexipag-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass shift observed in Selexipag-d6, a deuterated internal standard used in the bioanalysis of the pulmonary arterial hypertension drug, Selexipag. This document details the molecular basis for the mass shift, outlines relevant experimental protocols for its use in quantitative analysis, and illustrates the key signaling pathway of the parent compound.

The Core Concept: Mass Shift in Selexipag-d6

Selexipag-d6 is a stable isotope-labeled version of Selexipag, designed for use as an internal standard in quantitative mass spectrometry-based assays. The "d6" designation signifies the incorporation of six deuterium (²H) atoms into the molecule, resulting in a predictable increase in its molecular weight.

The key to understanding the mass shift lies in the specific location of the deuterium labeling. The IUPAC name for Selexipag-d6 is 2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]-N-methylsulfonylacetamide[1]. This nomenclature precisely indicates that the six deuterium atoms replace the six hydrogen atoms on the two methyl groups of the isopropyl moiety of Selexipag.

Since the atomic mass of hydrogen (¹H) is approximately 1.008 amu and that of deuterium (²H) is approximately 2.014 amu, the replacement of six hydrogen atoms with six deuterium atoms results in a mass increase of approximately 6.036 amu. This distinct mass difference allows for the simultaneous detection and differentiation of Selexipag and Selexipag-d6 by a mass spectrometer, a fundamental principle for the internal standard method.

Table 1: Molecular Properties of Selexipag and Selexipag-d6

| Property | Selexipag | Selexipag-d6 |

| Molecular Formula | C₂₆H₃₂N₄O₄S[2] | C₂₆H₂₆D₆N₄O₄S |

| Monoisotopic Mass | ~496.22 g/mol | ~502.26 g/mol |

| Mass Shift | N/A | +6 Da |

Experimental Protocols for Quantitative Analysis

The use of a deuterated internal standard like Selexipag-d6 is critical for accurate and precise quantification of Selexipag in complex biological matrices such as plasma. The internal standard helps to correct for variability in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A common and highly sensitive method for the quantification of Selexipag and its active metabolite, ACT-333679, is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[3][4].

Table 2: Example LC-MS/MS Parameters for Selexipag Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm)[3] |

| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid in water[3] |

| Flow Rate | 0.40 mL/min[3] |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Selexipag) | m/z 497.4 → 302.2[3] |

| MRM Transition (Selexipag-d6) | m/z 503.4 → 308.2 (Predicted) |

| MRM Transition (ACT-333679) | m/z 420.1 → 378.2[3] |

Sample Preparation

A robust sample preparation method is essential to remove interfering substances from the biological matrix. Protein precipitation is a commonly employed technique for plasma samples[5].

Protocol: Plasma Protein Precipitation

-

To 100 µL of plasma sample, add a known concentration of Selexipag-d6 internal standard solution.

-

Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully collect the supernatant and inject a portion into the LC-MS/MS system for analysis.

Signaling Pathway of Selexipag

Selexipag is a selective agonist of the prostacyclin (IP) receptor.[2] Its therapeutic effect in pulmonary arterial hypertension is mediated through the activation of this G-protein coupled receptor, leading to vasodilation and inhibition of smooth muscle cell proliferation.

Experimental Workflow

The overall workflow for the quantitative analysis of Selexipag using Selexipag-d6 as an internal standard is a multi-step process that requires careful execution to ensure data quality.

References

- 1. Selexipag-d6 | C26H32N4O4S | CID 50939781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selexipag | C26H32N4O4S | CID 9913767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. annalsofrscb.ro [annalsofrscb.ro]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Selexipag using Selexipag-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selexipag is a prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4][5] Accurate quantification of Selexipag in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the quantitative analysis of Selexipag using its deuterated internal standard, Selexipag-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Selexipag-d6 is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Signaling Pathway of Selexipag

Selexipag is a prodrug that is metabolized to its active form, ACT-333679.[2][3][5] This active metabolite is a selective agonist for the prostacyclin receptor (IP receptor). Activation of the IP receptor in pulmonary arterial smooth muscle cells leads to vasodilation and inhibits proliferation, contributing to the therapeutic effects in PAH.

Caption: Simplified signaling pathway of Selexipag.

Quantitative Analysis Workflow

The general workflow for the quantitative analysis of Selexipag in a biological matrix (e.g., plasma) involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: General workflow for Selexipag quantitative analysis.

Experimental Protocols

Sample Preparation

a) Protein Precipitation (PPT) [6]

This method is rapid and suitable for high-throughput analysis.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, Selexipag-d6.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

b) Liquid-Liquid Extraction (LLE) [7]

This method provides a cleaner extract compared to PPT.

-

To 200 µL of plasma sample, add the internal standard, Selexipag-d6.

-

Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

a) Liquid Chromatography

| Parameter | Condition 1 | Condition 2 |

| Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm)[7] | Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm)[6] |

| Mobile Phase A | 10mM Ammonium formate (pH 4.0)[7] | 5mM Ammonium acetate[6] |

| Mobile Phase B | Acetonitrile[7] | Methanol[6] |

| Gradient/Isocratic | Isocratic: 80% B[7] | Isocratic: 75% B[6] |

| Flow Rate | 0.5 mL/min[7] | 0.7 mL/min[6] |

| Column Temperature | 40°C | 40°C |

| Injection Volume | 10 µL | 5 µL |

| Run Time | 10 min[7] | 5 min[6] |

b) Mass Spectrometry

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Selexipag MRM Transition | 498.20 → 344.20 m/z[7] |

| Selexipag-d6 MRM Transition | 503.70 → 344.20 m/z[7] |

| Selexipag-d7 MRM Transition | 504.300 → 456.200 m/z[6] |

| Dwell Time | 200 ms |

| Collision Energy (CE) | Optimized for specific instrument |

| Declustering Potential (DP) | Optimized for specific instrument |

Quantitative Data Summary

The following table summarizes the validation parameters from a published LC-MS/MS method for the quantification of Selexipag in human plasma.[7]

| Parameter | Result |

| Linearity Range | 10.00 - 25600.00 pg/mL[7] |

| Correlation Coefficient (r²) | > 0.999[7] |

| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL[7] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (% bias) | Within ±15% |

| Inter-day Accuracy (% bias) | Within ±15% |

| Recovery | Consistent and reproducible |

Another study using Selexipag-d7 as an internal standard reported the following validation results.[6]

| Parameter | Result |

| Linearity Range | 0.100 - 50.869 ng/mL[6] |

| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL[6] |

| Intra-run Precision (%CV) | 1.65 - 8.65%[6] |

| Inter-run Precision (%CV) | 5.86 - 7.36%[6] |

| Intra-run Accuracy (%) | 92.67 - 112.53%[6] |

| Inter-run Accuracy (%) | 98.26 - 104.68%[6] |

| Recovery | 91.32 - 97.25%[6] |

Conclusion

The described LC-MS/MS methods using Selexipag-d6 or a similar deuterated analog as an internal standard provide a robust, sensitive, and accurate approach for the quantitative analysis of Selexipag in biological matrices. The detailed protocols and summarized data serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical development. Adherence to these validated methods will ensure high-quality data for a better understanding of the pharmacokinetic profile of Selexipag.

References

- 1. akjournals.com [akjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. ijpbs.com [ijpbs.com]

- 6. annalsofrscb.ro [annalsofrscb.ro]

- 7. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Selexipag-d6 for Pharmacokinetic Analysis of Selexipag

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selexipag is a prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2] It is a prodrug that is rapidly hydrolyzed to its active metabolite, ACT-333679, which is approximately 37 times more potent.[1] Accurate and reliable quantification of Selexipag in biological matrices is crucial for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard, such as Selexipag-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte helps to normalize for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the assay.[3]

These application notes provide a detailed protocol for the use of Selexipag-d6 in the pharmacokinetic analysis of Selexipag in plasma, including a validated LC-MS/MS method and a sample pharmacokinetic study design.

Rationale for Using Selexipag-d6

The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies for bioanalytical studies. Selexipag-d6 is an ideal internal standard for the quantification of Selexipag for the following reasons:

-

Similar Physicochemical Properties: Selexipag-d6 has nearly identical chemical and physical properties to Selexipag, ensuring similar behavior during sample extraction and chromatographic separation.

-

Co-elution: It co-elutes with Selexipag under typical reversed-phase HPLC conditions, providing the most accurate correction for any analytical variability.

-

Mass Differentiation: The mass difference between Selexipag and Selexipag-d6 allows for their distinct detection by mass spectrometry without cross-signal interference.

Workflow for Bioanalytical Quantification using an Internal Standard.

Selexipag Signaling Pathway

Selexipag and its active metabolite, ACT-333679, are selective agonists of the prostacyclin receptor (IP receptor).[1] Activation of the IP receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes vasodilation and inhibits smooth muscle cell proliferation, key therapeutic effects in PAH.[2]

Selexipag Signaling Pathway.

Experimental Protocols

Bioanalytical Method for Selexipag in Human Plasma using LC-MS/MS

This protocol is based on a validated method for the quantification of Selexipag in human plasma using Selexipag-d6 as the internal standard.[4]

1. Materials and Reagents

-

Selexipag reference standard

-

Selexipag-d6 internal standard (ISTD)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (with K2EDTA as anticoagulant)

2. Stock and Working Solutions

-

Selexipag Stock Solution (1 mg/mL): Accurately weigh and dissolve Selexipag in methanol.

-

Selexipag-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Selexipag-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the Selexipag stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Selexipag-d6 in the same diluent.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the Selexipag-d6 working solution and vortex briefly.

-

Add 800 µL of acetonitrile, vortex for 1 minute to precipitate proteins.[5]

-

Centrifuge at 4000 rpm for 10 minutes.[5]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm)[4] |

| Mobile Phase | Acetonitrile : 10mM Ammonium formate (pH 4.0) (80:20, v/v)[4] |

| Flow Rate | 0.5 mL/min[4] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| MRM Transitions | Selexipag: 498.20 → 344.20 m/z Selexipag-d6: 503.70 → 344.20 m/z[4] |

| Dwell Time | 100 ms |

5. Method Validation Summary

| Parameter | Result |

| Linearity Range | 10.00 - 25600.00 pg/mL[4] |

| Correlation Coefficient (r²) | > 0.999[4] |

| Precision (%CV) | Intra-day: < 15% Inter-day: < 15% |

| Accuracy (% Bias) | Within ±15% of nominal values |

| Recovery | Consistent and reproducible across the concentration range |

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for a single-dose oral pharmacokinetic study of Selexipag in rats.

1. Animals

-

Male Sprague-Dawley rats (200-250 g)

-

Acclimatize animals for at least one week before the study.

-

Fast animals overnight before dosing, with free access to water.

2. Dosing

-

Prepare a formulation of Selexipag in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer a single oral dose of Selexipag (e.g., 6 mg/kg) by gavage.[6]

3. Blood Sampling

-

Collect blood samples (approximately 200 µL) from the tail vein into heparinized tubes at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

4. Sample Analysis

-

Analyze the plasma samples for Selexipag concentrations using the validated LC-MS/MS method described above.

5. Pharmacokinetic Analysis

-

Calculate the pharmacokinetic parameters of Selexipag (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Data Presentation

Pharmacokinetic Parameters of Selexipag and its Active Metabolite (ACT-333679) in Humans

| Parameter | Selexipag | ACT-333679 (Active Metabolite) |

| Tmax (Time to Peak Concentration) | 1 - 3 hours[1] | 3 - 4 hours[1] |

| Terminal Half-life (t1/2) | 0.8 - 2.5 hours[1] | 6.2 - 13.5 hours[1] |

| Protein Binding | ~99%[1] | ~99%[1] |

| Absolute Bioavailability | ~49%[1] | - |

LC-MS/MS Method Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Selexipag | 498.20[4] | 344.20[4] |

| Selexipag-d6 | 503.70[4] | 344.20[4] |

Conclusion

The use of Selexipag-d6 as an internal standard provides a robust and reliable method for the quantification of Selexipag in plasma samples for pharmacokinetic studies. The detailed protocols and data presented in these application notes can be readily adapted by researchers in drug development to support their bioanalytical needs. The high selectivity and sensitivity of the LC-MS/MS method, combined with the accuracy afforded by the deuterated internal standard, ensure high-quality data for the characterization of Selexipag's pharmacokinetic profile.

References

- 1. Selexipag - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetic drug evaluation of selexipag for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]

- 5. ir.vignan.ac.in [ir.vignan.ac.in]

- 6. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Selexipag-d6 in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Selexipag in plasma samples using Selexipag-d6 as an internal standard. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and selectivity for bioanalytical applications.

Introduction

Selexipag is a prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH). The monitoring of Selexipag and its active metabolite, ACT-333679, in plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Selexipag-d6, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.

The primary analytical technique for the quantification of Selexipag in biological matrices is LC-MS/MS. This method offers excellent sensitivity, with lower limits of quantification (LLOQ) reported in the low ng/mL to pg/mL range.[1][2][3] Sample preparation typically involves a straightforward protein precipitation step, ensuring high recovery and throughput.[4]

Signaling Pathway of Selexipag

Selexipag is a prodrug that is hydrolyzed to its active metabolite, ACT-333679. This active metabolite is a potent agonist of the prostacyclin receptor (IP receptor). Activation of the IP receptor by ACT-333679 stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn mediates vasodilation and inhibits platelet aggregation, key therapeutic effects in PAH.

Caption: Signaling pathway of Selexipag.

Experimental Protocols

Materials and Reagents

-

Selexipag and Selexipag-d6 reference standards

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (with K2EDTA as anticoagulant)[4]

-

Polypropylene tubes

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Selexipag from plasma samples.[4]

-

Aliquot 100 µL of plasma sample into a polypropylene tube.

-

Add 50 µL of the internal standard working solution (Selexipag-d6 in 60% methanol).

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 5 minutes.

-

Centrifuge the samples at 5000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Plasma sample preparation workflow.

LC-MS/MS Method

The following are typical LC-MS/MS parameters for the analysis of Selexipag. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value | Reference |

| Column | Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm) | [4] |

| Mobile Phase | Methanol: 5mM Ammonium Acetate (75:25, v/v) | [4] |

| Flow Rate | 0.7 mL/min | [4] |

| Injection Volume | 10 µL | [4] |

| Column Temperature | 30°C | [5] |

| Run Time | 5 minutes | [4] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [4][6] |

| Scan Type | Multiple Reaction Monitoring (MRM) | [4][6] |

| Mass Transition (Selexipag) | m/z 497.1 → 455.2 | [4] |

| Mass Transition (Selexipag-d6) | To be determined based on the exact mass of Selexipag-d6 | |

| Mass Transition (Selexipag-d7) | m/z 504.3 → 456.2 | [4] |

Note: The mass transition for Selexipag-d6 will be slightly different from Selexipag-d7 and should be optimized during method development.

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 3: Summary of Quantitative Data from Validated Methods for Selexipag

| Parameter | Result | Reference |

| Linearity Range | 0.100 - 50.869 ng/mL | [4] |

| Correlation Coefficient (r²) | > 0.999 | [2][5] |

| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL | [4] |

| Intra-day Precision (%CV) | 1.65 - 8.65% | [4] |

| Inter-day Precision (%CV) | 5.86 - 7.36% | [4] |

| Intra-day Accuracy (%) | 92.67 - 112.53% | [4] |

| Inter-day Accuracy (%) | 98.26 - 104.68% | [4] |

| Recovery (%) | 91.32 - 97.25% | [4] |

Stability Studies

The stability of Selexipag in plasma under various conditions is critical for ensuring reliable results.

Table 4: Stability of Selexipag in Human Plasma

| Stability Condition | Duration | Result | Reference |

| Bench-Top | 7 hours at room temperature | Stable | [4] |

| Autosampler | 26.5 hours at 4°C | Stable | [4] |

| Freeze-Thaw | 5 cycles | Stable | [4] |

| Long-Term | 41 days at -20°C | Stable | [4] |

Conclusion

The use of Selexipag-d6 as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Selexipag in plasma samples. The described protocols for sample preparation and analysis, along with the established method performance characteristics, offer a solid foundation for pharmacokinetic and other bioanalytical studies involving Selexipag. Researchers should perform their own method validation to ensure compliance with regulatory standards and the specific requirements of their studies.

References

- 1. tga.gov.au [tga.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of the novel oral prostacyclin receptor agonist selexipag in subjects with hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. annalsofrscb.ro [annalsofrscb.ro]

- 5. moca.net.ua [moca.net.ua]

- 6. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Selexipag and its Active Metabolite in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Selexipag and its pharmacologically active metabolite, ACT-333679, in human plasma. The method utilizes a stable isotope-labeled internal standard, Selexipag-d6, to ensure high accuracy and precision. A simple and efficient protein precipitation method is employed for sample preparation, enabling a fast turnaround time suitable for high-throughput analysis in clinical and preclinical studies. The method has been validated over a linear range of 0.05 to 50 ng/mL for Selexipag and 0.05 to 250 ng/mL for ACT-333679.

Introduction

Selexipag is a prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH). Following administration, Selexipag is rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679, which is approximately 37 times more potent than the parent drug.[1] Given the significant contribution of ACT-333679 to the overall pharmacological effect, a reliable bioanalytical method for the simultaneous quantification of both Selexipag and its active metabolite is crucial for pharmacokinetic and pharmacodynamic assessments. This application note presents a validated LC-MS/MS method that is sensitive, specific, and suitable for high-throughput bioanalysis.

Experimental

Materials and Reagents

-

Selexipag and ACT-333679 reference standards were of high purity (≥98%).

-

Selexipag-d6 was used as the internal standard (IS).

-

HPLC-grade acetonitrile, methanol, and formic acid were used.

-

Ultrapure water was generated by a Milli-Q system.

-

Human plasma (K2EDTA) was sourced from an accredited blood bank.

Sample Preparation

A protein precipitation method was employed for the extraction of Selexipag, ACT-333679, and the internal standard from human plasma.

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Selexipag-d6 in methanol).

-

Vortex the sample for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a C18 analytical column with gradient elution.

| Parameter | Value |

| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) was used for the quantification of the analytes and the internal standard.

| Parameter | Selexipag | ACT-333679 | Selexipag-d6 (IS) |

| Precursor Ion (m/z) | 497.4 | 420.1 | 503.4 |

| Product Ion (m/z) | 302.2 | 378.2 | 302.2 |

| Dwell Time (ms) | 100 | 100 | 100 |

| Collision Energy (eV) | Optimized for system | Optimized for system | Optimized for system |

| Ion Source Temperature | 500°C | ||

| IonSpray Voltage | 5500 V |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the simultaneous quantification of Selexipag and its active metabolite, ACT-333679, in human plasma.

Chromatography

The chromatographic conditions provided good separation of Selexipag, ACT-333679, and the internal standard from endogenous plasma components. The retention times were approximately 2.1 minutes for ACT-333679, 2.8 minutes for Selexipag, and 2.8 minutes for Selexipag-d6.

Method Validation

The method was validated according to regulatory guidelines, and the key validation parameters are summarized below.

| Validation Parameter | Selexipag | ACT-333679 |

| Linearity Range | 0.05 - 50 ng/mL | 0.05 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL |

| Intra-day Precision (%CV) | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% bias) | Within ±15% | Within ±15% |

| Recovery | Consistent and reproducible | Consistent and reproducible |

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of Selexipag and ACT-333679.

Conclusion

This application note describes a rapid, sensitive, and reliable LC-MS/MS method for the simultaneous quantification of Selexipag and its active metabolite, ACT-333679, in human plasma using Selexipag-d6 as the internal standard. The simple protein precipitation sample preparation and fast chromatographic runtime make this method highly suitable for high-throughput bioanalysis in support of clinical and preclinical pharmacokinetic studies.

References

Application of Selexipag-d6 in Drug Metabolism Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selexipag is a prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Understanding its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and overall safety profile. Selexipag is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679 (also known as MRE-269), which is approximately 37 times more potent than the parent drug.[1][3] Further metabolism of both selexipag and its active metabolite is mediated by cytochrome P450 (CYP) enzymes, primarily CYP2C8 and CYP3A4, as well as UDP-glucuronosyltransferases (UGTs).[4][5]

Stable isotope-labeled internal standards are essential for accurate quantification of drug molecules in complex biological matrices by mass spectrometry, as they compensate for variability during sample preparation and analysis.[6] Selexipag-d6, a deuterated analog of selexipag, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based drug metabolism and pharmacokinetic (DMPK) studies due to its similar physicochemical properties to the unlabeled drug.[3]

These application notes provide a comprehensive overview of the use of Selexipag-d6 in drug metabolism studies, including detailed experimental protocols and data presentation.

Data Presentation

Table 1: LC-MS/MS Parameters for Selexipag and Selexipag-d6

| Parameter | Selexipag | Selexipag-d6 (Internal Standard) |

| Parent Ion (m/z) | 498.20 | 503.70 |

| Product Ion (m/z) | 344.20 | 344.20 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Linearity Range | 10.00 - 25600.00 pg/mL | N/A |

| Correlation Coefficient (r) | > 0.999 | N/A |

Data sourced from Bhadru et al.[3]

Table 2: Pharmacokinetic Parameters of Selexipag and its Active Metabolite (ACT-333679) in Humans

| Parameter | Selexipag | ACT-333679 |

| Time to Maximum Concentration (Tmax) | 1 - 3 hours | 3 - 4 hours |

| Terminal Half-life (t1/2) | 0.8 - 2.5 hours | 6.2 - 13.5 hours |

| Protein Binding | ~99% | ~99% |

| Systemic Exposure (at steady state) | 3- to 4-fold lower than ACT-333679 | 3- to 4-fold higher than Selexipag |

Data sourced from DrugBank, FDA, and Wikipedia.[3]

Experimental Protocols

Protocol 1: Quantification of Selexipag in Human Plasma using LC-MS/MS with Selexipag-d6 as an Internal Standard

This protocol is based on the method described by Bhadru et al.[3]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of Selexipag-d6 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: CORTECS C18 column (100 x 4.6 mm, 2.7 µm) or equivalent.[3]

-

Mobile Phase:

-

A: 10mM Ammonium formate (pH 4.0) in water

-

B: Acetonitrile

-

-

Gradient: 80:20 (A:B) isocratic or an optimized gradient.[3]

-

Flow Rate: 0.5 mL/min.[3]

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.

3. Data Analysis

-

Quantify Selexipag concentration by calculating the peak area ratio of Selexipag to Selexipag-d6.

-

Generate a calibration curve using known concentrations of Selexipag spiked into blank plasma and processed using the same procedure.

Protocol 2: In Vitro Metabolism of Selexipag in Human Liver Microsomes (HLM)

This protocol is a general procedure and should be optimized for specific experimental needs.

1. Incubation

-

Prepare a stock solution of Selexipag in a suitable organic solvent (e.g., DMSO, acetonitrile) at a high concentration (e.g., 10 mM).

-

In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Human Liver Microsomes (final protein concentration of 0.5 mg/mL)

-

Selexipag (final concentration of 1 µM). The final organic solvent concentration should be less than 1%.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing Selexipag-d6 as the internal standard.

-

Include control incubations:

-

Without NADPH to assess non-CYP mediated metabolism.

-

Without Selexipag to monitor for interfering peaks.

-

2. Sample Processing

-

Vortex the quenched reaction mixtures.

-

Centrifuge at 14,000 rpm for 15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Use the LC-MS/MS method described in Protocol 1 to quantify the remaining Selexipag at each time point.

-

To identify metabolites, a full scan or product ion scan can be performed to detect potential metabolic products.

4. Data Analysis

-

Plot the natural logarithm of the percentage of remaining Selexipag versus time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear portion of the curve (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Visualizations

Caption: Metabolic pathway of Selexipag.

Caption: Bioanalytical workflow for Selexipag quantification.

Caption: Selexipag signaling pathway.

References

- 1. Population Modeling of Selexipag Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic drug evaluation of selexipag for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. annalsofrscb.ro [annalsofrscb.ro]

Application Notes and Protocols for Selexipag-d6 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selexipag is a potent, orally available, selective agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2][3] It is approved for the treatment of pulmonary arterial hypertension (PAH), a condition characterized by elevated blood pressure in the pulmonary arteries.[4][5] Selexipag mimics the effects of endogenous prostacyclin, leading to vasodilation, inhibition of platelet aggregation, and antiproliferative effects on smooth muscle cells.[1][2]

Selexipag-d6, a deuterated analog of Selexipag, offers a valuable tool for drug discovery and development. Due to the kinetic isotope effect, deuterated compounds often exhibit similar pharmacological profiles to their non-deuterated counterparts but can be distinguished by mass spectrometry. This makes Selexipag-d6 an ideal internal standard for pharmacokinetic and metabolic studies.[6] Furthermore, its distinct mass and comparable biological activity render it a powerful tool compound in high-throughput screening (HTS) assays for the discovery of novel IP receptor modulators.

These application notes provide detailed protocols for the use of Selexipag-d6 in competitive binding and functional HTS assays aimed at identifying new ligands targeting the IP receptor.

Mechanism of Action: Prostacyclin Receptor (IP Receptor) Signaling

Selexipag and its active metabolite, ACT-333679, are selective agonists for the prostacyclin (IP) receptor.[2][4] The IP receptor is a Gs protein-coupled receptor.[7] Upon agonist binding, the Gαs subunit is activated, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7][8] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cascade of cellular responses including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[1][7]

Application of Selexipag-d6 in High-Throughput Screening (HTS)

Due to its properties as a stable, high-affinity agonist, Selexipag-d6 is a versatile tool for various HTS applications to identify novel IP receptor ligands.

1. Competitive Radioligand Binding Assays:

While not a radiolabeled compound itself, Selexipag-d6 can be used as a non-labeled competitor in assays that utilize a radiolabeled IP receptor ligand (e.g., [3H]-Iloprost). In this format, test compounds are screened for their ability to displace the radioligand. Selexipag-d6 would serve as a positive control to define the maximum displacement (100% binding inhibition).

2. Mass Spectrometry-Based Binding Assays:

A more direct application of Selexipag-d6 is in mass spectrometry (MS)-based binding assays. In this setup, Selexipag-d6 can be used as the labeled ligand. The assay measures the amount of Selexipag-d6 bound to the receptor in the presence of test compounds. The heavier isotopic signature of Selexipag-d6 allows for its precise quantification by MS, even in complex biological matrices.

3. Functional HTS Assays (cAMP Measurement):

As a potent agonist, Selexipag-d6 can be used as a reference agonist in functional HTS assays that measure the downstream signaling of the IP receptor, most commonly the production of cAMP. These assays are crucial for identifying both agonists and antagonists.

-

Agonist Screening: Test compounds are screened for their ability to stimulate cAMP production. Selexipag-d6 is used as a positive control to define the maximal response.

-

Antagonist Screening: Cells are stimulated with a fixed concentration of Selexipag-d6 (typically EC80) in the presence of test compounds. Compounds that inhibit the Selexipag-d6-induced cAMP production are identified as antagonists.

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Functional Assay

This protocol describes an antagonist screening assay using Selexipag-d6 as the agonist.

Materials:

-

CHO-K1 cells stably expressing the human IP receptor.

-

Selexipag-d6

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, 0.1% BSA, pH 7.4)

-

cAMP HTRF assay kit

-

384-well low-volume white plates

-

Multimode plate reader with HTRF capability

Workflow Diagram:

Procedure:

-

Cell Plating: Seed the IP receptor-expressing CHO-K1 cells into 384-well plates at a density of 5,000-10,000 cells/well in 20 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. Prepare a stock solution of Selexipag-d6 and dilute it to a final concentration that gives 80% of the maximal response (EC80), which should be predetermined.

-

Assay:

-

Remove the growth medium from the cells.

-

Add 5 µL of test compound solution to the appropriate wells.

-

Add 5 µL of the Selexipag-d6 EC80 solution to all wells except the negative control wells (which receive 5 µL of assay buffer).

-

For the positive control, add 5 µL of a high concentration of Selexipag-d6.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Add 10 µL of the HTRF lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on a multimode plate reader capable of HTRF, according to the manufacturer's instructions (emission at 665 nm and 620 nm with excitation at 320 nm).

Protocol 2: LC-MS/MS-Based Binding Assay

This protocol outlines a competitive binding assay using Selexipag-d6 as the tracer and unlabeled Selexipag as a control.

Materials:

-

Membrane preparation from cells overexpressing the IP receptor.

-

Selexipag-d6

-

Unlabeled Selexipag

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well filter plates with GFC glass fiber filters

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of binding buffer

-

25 µL of test compound or unlabeled Selexipag (for control curve)

-

25 µL of Selexipag-d6 (at a concentration equal to its Kd)

-

100 µL of IP receptor membrane preparation

-

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Filtration: Transfer the contents of the assay plate to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free ligand.

-

Elution: Elute the bound ligand from the filters using an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).

-

Quantification: Analyze the eluate using a validated LC-MS/MS method to quantify the amount of bound Selexipag-d6.

Data Presentation

Quantitative data from HTS assays should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Data from HTRF cAMP Functional Assay (Antagonist Mode)

| Compound ID | Concentration (µM) | HTRF Ratio (665/620) | % Inhibition | IC50 (µM) |

| Test Cmpd 1 | 0.01 | 1.25 | 10.5 | 0.85 |

| 0.1 | 1.10 | 25.0 | ||

| 1 | 0.80 | 58.3 | ||

| 10 | 0.55 | 88.9 | ||

| Selexipag-d6 (EC80) | 0.05 | 1.35 | 0 (Control) | N/A |

| Negative Control | N/A | 0.45 | 100 (Baseline) | N/A |

Table 2: Data from LC-MS/MS Binding Assay

| Compound ID | Concentration (µM) | Bound Selexipag-d6 (ng/mL) | % Displacement | Ki (µM) |

| Test Cmpd 2 | 0.1 | 8.5 | 15.0 | 2.1 |

| 1 | 5.2 | 48.0 | ||

| 10 | 1.8 | 82.0 | ||

| 100 | 0.5 | 95.0 | ||

| Unlabeled Selexipag | 10 | 0.3 | 97.0 (Control) | 0.02 |

| No Competitor | N/A | 10.0 | 0 (Control) | N/A |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High well-to-well variability | Inconsistent cell plating, pipetting errors. | Use automated liquid handlers; ensure proper cell suspension before plating. |

| Low signal-to-background ratio in functional assay | Low receptor expression; inactive cells; incorrect assay buffer. | Use a cell line with higher receptor expression; optimize cell density and assay conditions. |

| High non-specific binding in binding assay | Hydrophobic nature of compounds or tracer. | Add a small amount of detergent (e.g., 0.01% Tween-20) to the binding buffer; use filter plates pre-treated with polyethyleneimine (PEI). |

| Inconsistent Selexipag-d6 EC80/Kd values | Degradation of Selexipag-d6 stock; variability in cell passage number. | Prepare fresh stock solutions; use cells within a defined passage number range. |

References

- 1. What is the mechanism of Selexipag? [synapse.patsnap.com]

- 2. Selexipag - Wikipedia [en.wikipedia.org]

- 3. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. phassociation.org [phassociation.org]

- 6. [PDF] A novel HPLC method for selexipag in human plasma and application to a prototype pharmacokinetic study | Semantic Scholar [semanticscholar.org]

- 7. Prostacyclin - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Selexipag-d6 Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of Selexipag-d6, a deuterated internal standard for Selexipag, in biological matrices. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation are designed to be used in conjunction with UPLC-MS/MS analysis.

Selexipag Signaling Pathway

Selexipag is a selective prostacyclin (IP) receptor agonist. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, ACT-333679, which is significantly more potent. The binding of ACT-333679 to the IP receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation. These effects counteract the pathological changes observed in pulmonary arterial hypertension (PAH).

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Selexipag-d6